molecular formula C22H18ClN5O2S2 B11284796 3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11284796
M. Wt: 484.0 g/mol
InChI Key: BJQRYGYRGMBQJC-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a 3-chlorophenylsulfonyl group and a 4-(propan-2-yl)phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in suitable solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Known for their diverse biological activities and structural similarities.

    Thienopyrimidine Derivatives: Share the core structure and exhibit similar chemical properties.

    Triazole Derivatives: Known for their wide range of applications in medicinal chemistry and materials science.

Uniqueness

3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine stands out due to its unique combination of functional groups, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18ClN5O2S2

Molecular Weight

484.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C22H18ClN5O2S2/c1-13(2)14-6-8-16(9-7-14)24-20-19-18(10-11-31-19)28-21(25-20)22(26-27-28)32(29,30)17-5-3-4-15(23)12-17/h3-13H,1-2H3,(H,24,25)

InChI Key

BJQRYGYRGMBQJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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